Propan-2-yl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Propan-2-yl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a quinoline moiety, and a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Synthesis of the Benzothiophene Core: The benzothiophene structure can be obtained via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Final Coupling and Esterification: The final step involves coupling the quinoline and benzothiophene intermediates, followed by esterification with propan-2-ol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzothiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety, converting it to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and benzothiophene rings.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and benzothiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its unique structural features.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which Propan-2-yl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The furan and quinoline moieties may facilitate binding to these targets, while the benzothiophene structure could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 6α,9-difluoro-17α-[(furan-2-ylcarbonyl)oxy]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17-carboxylate
- 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
Uniqueness
Propan-2-yl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a furan ring, a quinoline moiety, and a benzothiophene structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H26N2O4S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-15(2)33-27(31)24-18-11-10-16(3)13-23(18)34-26(24)29-25(30)19-14-21(22-9-6-12-32-22)28-20-8-5-4-7-17(19)20/h4-9,12,14-16H,10-11,13H2,1-3H3,(H,29,30) |
InChI Key |
YOGZKAVOGWQKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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